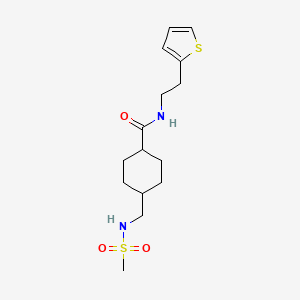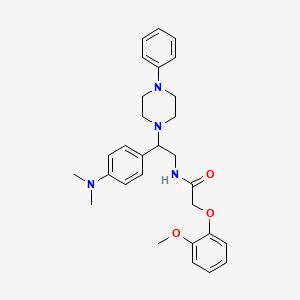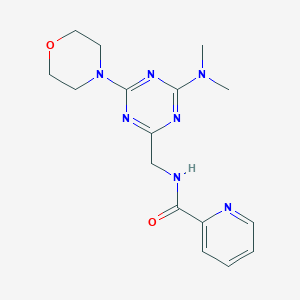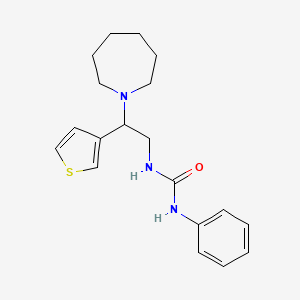![molecular formula C20H17BrN4OS B2914361 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone CAS No. 442865-31-8](/img/structure/B2914361.png)
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a useful research compound. Its molecular formula is C20H17BrN4OS and its molecular weight is 441.35. The purity is usually 95%.
BenchChem offers high-quality 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, which is synthesized from 4-bromobenzaldehyde and 2,5-dimethylpyrrole. The second intermediate is 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetic acid, which is synthesized from 3-aminopyridine and thioglycolic acid. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.
Starting Materials
4-bromobenzaldehyde, 2,5-dimethylpyrrole, 3-aminopyridine, thioglycolic acid, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), dimethylformamide (DMF), diethyl ether, dichloromethane (DCM), triethylamine (TEA), ethyl acetate, sodium hydroxide (NaOH), hydrochloric acid (HCl), sodium chloride (NaCl), water (H2O)
Reaction
Synthesis of 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde:, - Dissolve 4-bromobenzaldehyde (1.0 equiv) and 2,5-dimethylpyrrole (1.2 equiv) in DCM and add TEA (1.5 equiv) dropwise while stirring at room temperature., - After stirring for 1 hour, filter the reaction mixture and wash the solid with diethyl ether., - Dissolve the solid in DCM and add NaOH (1.5 equiv) dropwise while stirring at room temperature., - After stirring for 1 hour, filter the reaction mixture and wash the solid with water., - Dissolve the solid in DCM and dry over Na2SO4., - Concentrate the solution and purify the product by column chromatography to obtain 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde as a yellow solid., Synthesis of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetic acid:, - Dissolve 3-aminopyridine (1.0 equiv) and thioglycolic acid (1.2 equiv) in DMF and add NaOH (1.5 equiv) dropwise while stirring at room temperature., - After stirring for 1 hour, filter the reaction mixture and wash the solid with water., - Acidify the filtrate with HCl and extract with ethyl acetate., - Wash the organic layer with water and brine, dry over Na2SO4, and concentrate the solution., - Purify the product by column chromatography to obtain 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetic acid as a white solid., Coupling of intermediates to form final product:, - Dissolve 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 equiv), 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetic acid (1.2 equiv), DCC (1.2 equiv), and NHS (1.2 equiv) in DMF and stir at room temperature for 24 hours., - Filter the reaction mixture and wash the solid with DCM., - Concentrate the filtrate and purify the product by column chromatography to obtain the final product as a white solid.
Propiedades
IUPAC Name |
1-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4OS/c1-13-11-17(14(2)25(13)16-8-6-15(21)7-9-16)18(26)12-27-20-23-22-19-5-3-4-10-24(19)20/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVRVCDBDVYFHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)CSC3=NN=C4N3C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2914278.png)





![(R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2914289.png)
![(4-fluorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol](/img/structure/B2914290.png)

![4,6-Dimethyl-2-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2914294.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2914295.png)
![1-(1,2,5-Thiadiazol-3-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B2914296.png)
![N-(3-methoxyphenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2914299.png)
